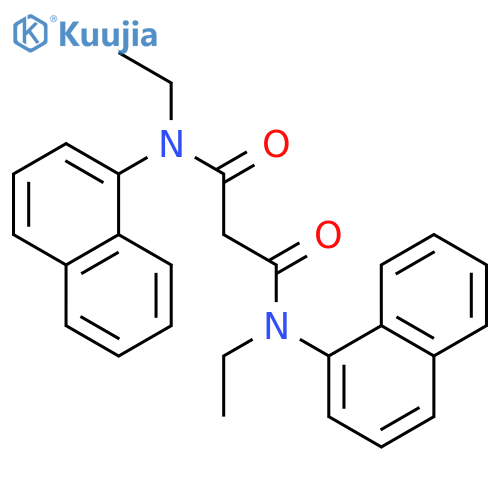

Cas no 726153-00-0 (N,N'-Diethyl-N,N'-di-naphthalen-1-yl-malonamide)

N,N'-Diethyl-N,N'-di-naphthalen-1-yl-malonamide 化学的及び物理的性質

名前と識別子

-

- N,N'-Diethyl-N,N'-di-naphthalen-1-yl-malonamide

- G35845

- AKOS034463644

- 726153-00-0

- N1,N3-Diethyl-N1,N3-di(naphthalen-1-yl)malonamide

- EN300-04100

- N,N'-diethyl-N,N'-dinaphthalen-1-ylpropanediamide

- CS-0292236

- N,N'-diethyl-N,N'-bis(naphthalen-1-yl)propanediamide

-

- インチ: InChI=1S/C27H26N2O2/c1-3-28(24-17-9-13-20-11-5-7-15-22(20)24)26(30)19-27(31)29(4-2)25-18-10-14-21-12-6-8-16-23(21)25/h5-18H,3-4,19H2,1-2H3

- InChIKey: KTMOPCARGGOUHT-UHFFFAOYSA-N

計算された属性

- 精确分子量: 410.199428076Da

- 同位素质量: 410.199428076Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 2

- 重原子数量: 31

- 回転可能化学結合数: 6

- 複雑さ: 568

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 5.7

- トポロジー分子極性表面積: 40.6Ų

N,N'-Diethyl-N,N'-di-naphthalen-1-yl-malonamide Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1362906-100mg |

n1,n3-Diethyl-n1,n3-di(naphthalen-1-yl)malonamide |

726153-00-0 | 98% | 100mg |

¥1544.00 | 2024-05-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1362906-2.5g |

n1,n3-Diethyl-n1,n3-di(naphthalen-1-yl)malonamide |

726153-00-0 | 98% | 2.5g |

¥12670.00 | 2024-05-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1362906-5g |

n1,n3-Diethyl-n1,n3-di(naphthalen-1-yl)malonamide |

726153-00-0 | 98% | 5g |

¥17381.00 | 2024-05-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1362906-10g |

n1,n3-Diethyl-n1,n3-di(naphthalen-1-yl)malonamide |

726153-00-0 | 98% | 10g |

¥25758.00 | 2024-05-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1362906-50mg |

n1,n3-Diethyl-n1,n3-di(naphthalen-1-yl)malonamide |

726153-00-0 | 98% | 50mg |

¥1382.00 | 2024-05-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1362906-250mg |

n1,n3-Diethyl-n1,n3-di(naphthalen-1-yl)malonamide |

726153-00-0 | 98% | 250mg |

¥2318.00 | 2024-05-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1362906-500mg |

n1,n3-Diethyl-n1,n3-di(naphthalen-1-yl)malonamide |

726153-00-0 | 98% | 500mg |

¥4404.00 | 2024-05-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1362906-1g |

n1,n3-Diethyl-n1,n3-di(naphthalen-1-yl)malonamide |

726153-00-0 | 98% | 1g |

¥6451.00 | 2024-05-02 |

N,N'-Diethyl-N,N'-di-naphthalen-1-yl-malonamide 関連文献

-

Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886

-

Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490

-

Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346

-

Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354

-

MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153

-

Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334

-

Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973

-

Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332

N,N'-Diethyl-N,N'-di-naphthalen-1-yl-malonamideに関する追加情報

Introduction to N,N'-Diethyl-N,N'-di-naphthalen-1-yl-malonamide (CAS No. 726153-00-0)

N,N'-Diethyl-N,N'-di-naphthalen-1-yl-malonamide, with the chemical formula C26H26N2O2 and a CAS number of 726153-00-0, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The presence of two naphthalene rings and diethylamino groups makes it a versatile intermediate for various synthetic pathways, particularly in the creation of biologically active molecules.

The molecular structure of N,N'-Diethyl-N,N'-di-naphthalen-1-yl-malonamide consists of a central malonamide moiety flanked by two naphthalene units, each substituted with diethylamino groups at the 1-position. This arrangement imparts a high degree of steric hindrance and electronic richness, which can be exploited in designing molecules with specific biological activities. The naphthalene rings, known for their aromatic stability and hydrophobicity, contribute to the compound's solubility profile and interaction with biological targets.

In recent years, there has been a growing interest in exploring the pharmacological potential of compounds featuring the malonamide scaffold. Malonamides have been widely studied for their role in modulating enzyme activities and receptor interactions. For instance, derivatives of malonamide have shown promise in inhibiting proteases and kinases, which are key targets in the treatment of various diseases, including cancer and inflammatory disorders. The dual substitution pattern in N,N'-Diethyl-N,N'-di-naphthalen-1-yl-malonamide suggests that it could serve as a precursor for designing novel inhibitors with enhanced specificity and potency.

The synthesis of N,N'-Diethyl-N,N'-di-naphthalen-1-yl-malonamide involves multi-step organic transformations, including condensation reactions, alkylation, and cyclization processes. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity. These techniques are crucial in pharmaceutical research for producing complex molecules efficiently. The use of computational chemistry tools has also aided in optimizing synthetic routes by predicting reaction outcomes and minimizing unwanted side products.

One of the most compelling aspects of N,N'-Diethyl-N,N'-di-naphthalen-1-yl-malonamide is its potential as a building block for drug discovery. Researchers have leveraged its structural features to develop molecules that interact with biological pathways relevant to human health. For example, studies have indicated that derivatives of this compound may exhibit anti-inflammatory properties by modulating cytokine production and immune cell signaling. Additionally, preliminary investigations suggest that it could be useful in developing treatments for neurodegenerative diseases by interacting with specific protein targets involved in neuronal function.

The pharmacokinetic properties of N,N'-Diethyl-N,N'-di-naphthalen-1-yl-malonamide are also an area of active research. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for assessing its therapeutic potential. Advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), have been utilized to study its metabolic pathways. These studies provide valuable insights into how the compound behaves within the body and guide efforts to improve its bioavailability and reduce toxicity.

In conclusion, N,N'-Diethyl-N,N'-di-naphthalen-1-yl-malonamide (CAS No. 726153-00-0) represents a promising compound in pharmaceutical research due to its unique structural features and potential biological activities. Its synthesis involves sophisticated organic chemistry techniques, and its pharmacological profile suggests applications in treating various diseases. As research continues to uncover new therapeutic targets and develop innovative synthetic methodologies, compounds like this one will play a crucial role in advancing drug discovery efforts worldwide.

726153-00-0 (N,N'-Diethyl-N,N'-di-naphthalen-1-yl-malonamide) Related Products

- 2034436-74-1(3-cyclopentyl-1-(3-{[6-(dimethylamino)pyridazin-3-yl]oxy}pyrrolidin-1-yl)propan-1-one)

- 1361912-12-0(2-Chloro-6-(2,4-dichlorophenyl)pyridine-3-methanol)

- 2034299-52-8(2-((4-Fluorophenyl)thio)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone)

- 1932500-34-9((2S)-2-(1,3-dioxaindan-5-yl)propan-1-ol)

- 2172269-14-4(3-{(benzyloxy)carbonylamino}-3-(1-ethylcyclobutyl)propanoic acid)

- 4915-97-3(ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate)

- 2002906-34-3(1-(1-ethylcyclobutyl)methylcyclopropane-1-sulfonyl chloride)

- 37455-87-1(2,4-Dihydroxy-6-propylbenzaldehyde)

- 18501-21-8(1-Hydrazinopropan-2-Ol Oxalate)

- 108524-93-2(Ilexsaponin A)